

Application Notes and Protocols: Semicarbazide Hydrochloride in Perovskite Solar Cell Fabrication

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Compound Focus: Semicarbazide hydrochloride

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Introduction

Semicarbazide hydrochloride (SEM-HCl) has emerged as a versatile **multi-functional additive** for enhancing the performance and stability of perovskite solar cells (PSCs). Its utility spans across both **lead-based and tin-based perovskite** systems, though through distinct mechanistic pathways. For lead-based FAPbI_3 formulations, SEM-HCl enables an "**on-demand Lewis base**" **formation strategy** that dynamically controls the perovskite crystallization process [1] [2]. For tin-based perovskite systems, it primarily functions as a **defect-passivating agent** that suppresses deep-level traps and mitigates Sn^{2+} oxidation [3] [4]. These application notes provide researchers with detailed protocols and technical background for implementing SEM-HCl in both research contexts.

Chemical Properties and Functional Mechanisms

Structural Characteristics and Relevance

SEM-HCl contains a **N-C=O functional group** that serves as the primary site for chemical interactions with perovskite precursors [3] [4]. The **carbonyl oxygen** and **amine nitrogen** atoms provide coordination sites

for metal cations (Pb^{2+} or Sn^{2+}) in the perovskite structure. The **hydrochloride component** contributes halide ions that can fill anion vacancies in the perovskite lattice. The compound's **thermal liability** enables the reversible deprotonation/protonation behavior that underpins the on-demand Lewis base functionality in lead-based systems [1] [2].

Mechanism of Action in Lead-Based Perovskites (FAPbI_3)

In FAPbI_3 systems, SEM-HCl operates through a **dynamic chemical equilibrium** that resolves the fundamental conflict in traditional Lewis base applications [1] [2] [5]:

- **Reversible Deprotonation:** SEM-HCl functions as a Lewis-acid-containing salt that deprotonates during thermal annealing to generate active Lewis base molecules precisely when needed for crystallization control.
- **Phase Stabilization and Transition:** The generated Lewis base molecules strongly bind to stabilize the intermediate δ -phase during initial film formation, then readily revert to salt form (through reprotonation) for easy removal, enabling complete transition to the photoactive α -phase.
- **Crystallization Optimization:** This dynamic control yields α -phase FAPbI_3 films with uniform vertical A-site cation distribution, larger grain sizes, and fewer voids at buried interfaces [1] [5].

Mechanism of Action in Tin-Based Perovskites

In tin perovskite systems (particularly $\text{FA}_{0.75}\text{MA}_{0.25}\text{SnI}_3$), SEM-HCl functions primarily through **defect passivation mechanisms** [3] [4]:

- **Coordination with Undercoordinated Sn^{2+} :** The C=O group coordinates with unsaturated Sn sites, reducing deep-level traps and suppressing non-radiative recombination.
- **Vacancy Formation Energy Enhancement:** The chemical interaction intensifies electron cloud density around defects, increasing the energy required to form Sn vacancies.
- **Oxidation Suppression:** By passivating surface defects, SEM-HCl reduces the adsorption of nucleophilic O_2 molecules and subsequent oxidation of Sn^{2+} to Sn^{4+} , thereby inhibiting superoxide formation and structural degradation.

Table 1: Performance Metrics of SEM-HCl-Modified Perovskite Solar Cells

Perovskite System	Device Architecture	PCE (%)	Stability Retention	Testing Conditions
FAPbI ₃ (Pb-based)	n-i-p	26.10% [1]	96% after 1000 h [1]	85°C, MPPT [1]
FAPbI ₃ (Pb-based)	Mini-module (11.52 cm ²)	21.47% [1]	-	NREL-certified [1]
FA _{0.75} MA _{0.25} SnI ₃	Inverted (p-i-n)	10.90% [3] [4]	~100% after 100 h [3] [4]	AM1.5, continuous illumination [3] [4]

Experimental Protocols

SEM-HCl as On-Demand Lewis Base for FAPbI₃ Solar Cells

This protocol describes the implementation of SEM-HCl for **phase-pure α -FAPbI₃** formation through dynamic Lewis base chemistry [1] [2] [5].

3.1.1 Precursor Solution Preparation

- **Base Perovskite Solution:** Prepare standard FAPbI₃ precursor solutions according to established laboratory protocols.
- **SEM-HCl Additive Solution:** Dissolve SEM-HCl in the same solvent system (typically DMF/DMSO mixtures) to create a concentrated stock solution.
- **Mixing Protocol:** Add SEM-HCl stock solution to the perovskite precursor to achieve the optimal molar ratio (typically 0.5-1.5 mol% relative to Pb²⁺). Stir the mixture for 1-2 hours at 50-60°C to ensure complete dissolution and homogeneity.

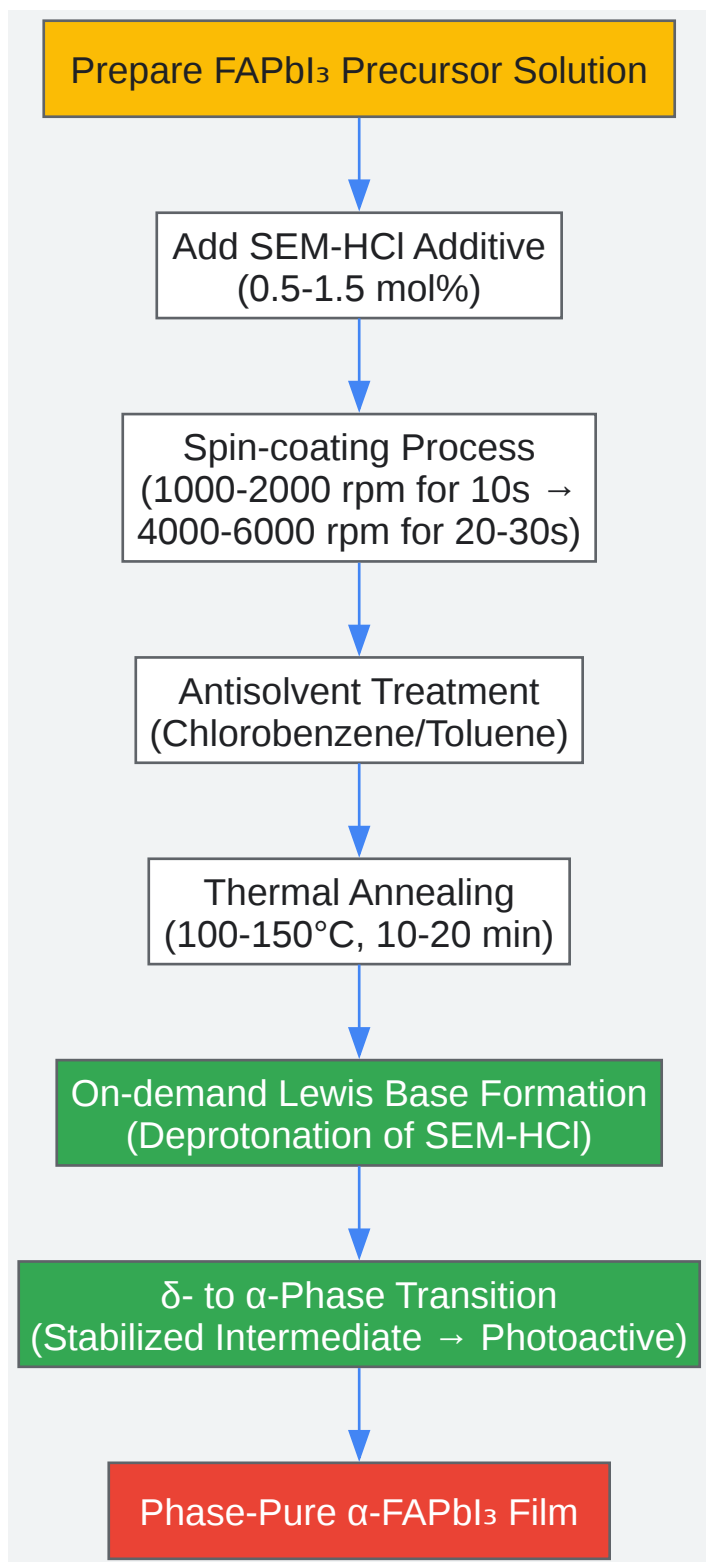
3.1.2 Film Deposition and Crystallization

- **Spin-Coating Procedure:** Deposit the SEM-HCl-containing precursor using standard spin-coating parameters (typically two-step program: 1000-2000 rpm for 10 s followed by 4000-6000 rpm for 20-30 s).
- **Antisolvent Treatment:** Apply chlorobenzene or toluene antisolvent at the optimal time point (typically 5-8 seconds before the end of the second spin-coating step).

- **Thermal Annealing Protocol:** Transfer the wet films immediately to a hotplate and anneal at 100-150°C for 10-20 minutes. The **critical annealing phase** activates the deprotonation of SEM-HCl, generating the active Lewis base that directs the δ - to α -phase transformation.

3.1.3 Device Fabrication

Complete device fabrication using standard architectures for either n-i-p or p-i-n configurations, employing conventional hole-transport and electron-transport layers appropriate for FAPbI₃ systems.



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Figure 1: Fabrication workflow for lead-based FAPbI₃ using SEM-HCl as on-demand Lewis base.

SEM-HCl as Defect Passivator for Tin-Based Perovskite Solar Cells

This protocol applies SEM-HCl as a **defect-passivating additive** for tin perovskite ($\text{FA}_{0.75}\text{MA}_{0.25}\text{SnI}_3$) systems to suppress Sn^{2+} oxidation and reduce trap states [3] [4].

3.2.1 Precursor Solution Preparation

- **Base Perovskite Solution:** Prepare $\text{FA}_{0.75}\text{MA}_{0.25}\text{SnI}_3$ precursor in mixed solvents (DMF/DMSO) with standard SnX_2 and ammonium salt ratios.
- **Oxidation Prevention Measures:** Include conventional Sn^{2+} oxidation inhibitors (e.g., SnF_2 , SnCl_2) in the base formulation.
- **SEM-HCl Addition:** Incorporate SEM-HCl directly into the perovskite precursor solution at 3 mol% concentration relative to Sn^{2+} . Stir for 1-2 hours at room temperature under inert atmosphere.

3.2.2 Film Deposition and Crystallization

- **Spin-Coating Procedure:** Use a one-step spin-coating method with parameters optimized for tin perovskites (typically 4000-5000 rpm for 30-60 seconds).
- **Antisolvent Quenching:** Apply chlorobenzene antisolvent near the end of the spin process (typically 5-10 seconds before completion) to initiate controlled crystallization.
- **Thermal Annealing:** Transfer films to a hotplate and anneal at 70°C for 10-15 minutes in a nitrogen-filled glovebox. The moderate temperature preserves the Sn^{2+} oxidation state while enabling proper crystallization.

3.2.3 Device Fabrication for Tin Perovskites

Employ inverted (p-i-n) device architecture with the following stack: ITO/PEDOT:PSS or PTAA/Sn-perovskite (with SEM-HCl)/C60 or PCBM/BCP/Ag. Maintain inert atmosphere throughout fabrication to minimize Sn^{2+} oxidation.

Table 2: Material Formulations for Different Perovskite Systems with SEM-HCl

Parameter	FAPbI ₃ (Lead-Based) [1] [2]	FA _{0.75} MA _{0.25} SnI ₃ (Tin-Based) [3] [4]
SEM-HCl Concentration	0.5-1.5 mol% (relative to Pb ²⁺)	3 mol% (relative to Sn ²⁺)

Parameter	FAPbI ₃ (Lead-Based) [1] [2]	FA _{0.75} MA _{0.25} SnI ₃ (Tin-Based) [3] [4]
Solvent System	DMF:DMSO (4:1 v/v)	DMF:DMSO mixture
Annealing Conditions	100-150°C for 10-20 min	70°C for 10-15 min
Key Function	Dynamic Lewis base for phase control	Defect passivation and oxidation suppression
Critical Interactions	Reversible deprotonation with Pb ²⁺	C=O coordination with Sn ²⁺

Characterization and Quality Control

Structural and Morphological Analysis

- **X-ray Diffraction (XRD):** Confirm phase purity in FAPbI₃ systems by verifying complete δ -to- α phase transformation with characteristic peaks at 14.0° and 28.0° for (100) and (200) planes respectively [1]. For tin perovskites, assess crystallinity improvement through enhanced peak intensities [3] [4].
- **Scanning Electron Microscopy (SEM):** Evaluate film morphology for both systems. SEM-HCl should yield larger grain sizes with fewer voids and reduced pitting in both lead and tin perovskite films [1] [3].
- **Atomic Force Microscopy (AFM):** Quantify surface roughness reduction. High-quality SEM-HCl-modified tin perovskite films should show RMS roughness reduction from ~32.3 nm to ~24.1 nm [3] [4].

Photophysical and Electronic Characterization

- **Steady-State Photoluminescence (PL):** Verify enhanced PL intensity for both perovskite systems, indicating reduced non-radiative recombination centers.
- **Time-Resolved Photoluminescence (TRPL):** Confirm extended charge carrier lifetimes. Tin perovskite films with SEM-HCl should exhibit significant lifetime enhancement from ~1.29 ns to ~3.91 ns [3] [4].
- **Kelvin Probe Force Microscopy (KPFM):** For tin perovskites, validate reduced hole concentration and Sn vacancies through contact potential shift from approximately -0.4 eV to -0.1 eV [3] [4].

Device Performance Validation

- **Current Density-Voltage (J-V) Measurements:** Characterize devices under standard AM1.5 illumination. Validate performance against reference values in Table 1.
- **Maximum Power Point Tracking (MPPT):** Assess operational stability under continuous illumination at maximum power point with elevated temperature stress (85°C for lead-based devices) [1].
- **External Quantum Efficiency (EQE):** Verify broad spectral response and calculate integrated current densities to cross-validate J-V measurements.

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions

- **Incomplete Phase Transformation (FAPbI₃):** If δ -phase persists, optimize SEM-HCl concentration (typically 0.5-1.5 mol%) and ensure proper thermal annealing conditions to facilitate the deprotonation/reprotonation cycle [1] [2].
- **Sn²⁺ Oxidation (Tin Perovskites):** Despite SEM-HCl addition, if significant oxidation occurs, verify inert atmosphere integrity during fabrication and consider combining with secondary antioxidants [3] [4].
- **Film Morphology Defects:** For non-uniform coverage or excessive roughness, adjust antisolvent timing and optimize SEM-HCl concentration to regulate crystallization kinetics.

Scalability Considerations

The SEM-HCl strategy demonstrates promising scalability, with mini-modules (11.52 cm² aperture area) achieving 21.47% efficiency in lead-based systems [1]. For larger-area deposition, ensure homogeneous distribution of SEM-HCl throughout the precursor solution and optimize blade-coating or slot-die coating parameters to maintain the beneficial crystallization control effects.

Conclusion

SEM-HCl represents a versatile and effective chemical additive for advancing perovskite photovoltaics. Its **dual applicability** to both lead-based and tin-based systems, albeit through distinct mechanisms, makes it

particularly valuable for both high-performance and lead-free photovoltaic research. The **on-demand Lewis base functionality** in FAPbI₃ systems resolves fundamental crystallization conflicts, while its **defect-passivation capability** in tin perovskites addresses critical stability challenges. Researchers can leverage these protocols to implement SEM-HCl strategies in their perovskite solar cell development workflows, with appropriate optimization for specific material systems and device architectures.

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